molecular formula C17H14O2 B5523232 2-(4-methoxyphenyl)-5-phenylfuran

2-(4-methoxyphenyl)-5-phenylfuran

Cat. No.: B5523232
M. Wt: 250.29 g/mol
InChI Key: XRUWQNIJUFHROE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-phenylfuran is a chemical compound of interest in medicinal chemistry and materials science research. While direct studies on this specific isomer are limited, its core structure is part of a well-investigated class of 5-phenylfuran derivatives. Scientific literature indicates that structurally similar compounds, featuring a 5-phenylfuran core with methoxy substitutions, have been designed and synthesized as potent reversal agents against P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . In these analogues, the presence of a methoxy group on the phenyl ring is a key structural feature that contributes to inhibitory activity against P-gp, a protein that often causes chemotherapy failure in cancer treatment . The furan ring system, to which this compound belongs, is also valued in materials science for its potential nonlinear optical (NLO) properties, which are crucial for applications in optical communication and laser technologies . This product is intended for research purposes only, such as in vitro biological assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate or building block for more complex molecules. It is strictly For Research Use Only. Not for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-phenylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-18-15-9-7-14(8-10-15)17-12-11-16(19-17)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWQNIJUFHROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The indium-catalyzed method for 2-(4-methoxyphenyl)-5-phenylfuran achieves higher yields (95%) compared to multicomponent approaches for lactone-containing furans .
  • Pharmacological Potential: Indole-substituted furanones (e.g., 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one) are highlighted for their modified bioactivity due to the indole moiety, a common pharmacophore .
  • Electron Effects : Substituents like trifluoromethyl (in imidazoles) or methoxy (in furans) dictate electronic properties, influencing applications in drug design or materials science .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-5-phenylfuran, and how can reaction efficiency be validated?

  • Methodological Answer : A practical approach involves coupling 4-methoxyphenol derivatives with styrene or phenylacetylene precursors. For example, hexafluoropropan-2-ol can serve as a solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature to form dihydrofuran intermediates, followed by aromatization . Efficiency validation includes monitoring reaction progress via TLC, optimizing stoichiometry, and characterizing products using NMR and mass spectrometry to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for structural elucidation of 2-(4-methoxyphenyl)-5-phenylfuran?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions on the furan and phenyl rings. Infrared (IR) spectroscopy helps confirm functional groups like methoxy (-OCH₃) and furan C-O-C stretches. X-ray crystallography provides definitive proof of molecular geometry, particularly for resolving ambiguities in stereochemistry or regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(4-methoxyphenyl)-5-phenylfuran in multi-step syntheses?

  • Methodological Answer : Key factors include solvent polarity (e.g., hexafluoropropanol enhances electrophilic aromatic substitution), catalyst selection (e.g., tributylamine for cyclization), and temperature control. For example, molecular sieves can absorb by-products like water, shifting equilibrium toward product formation. Design of Experiments (DoE) methodologies can systematically evaluate variables like time, temperature, and reagent ratios .

Q. How should researchers address conflicting spectral data during structural characterization?

  • Methodological Answer : Contradictions in NMR or IR data may arise from impurities or overlapping signals. Purify the compound via column chromatography or recrystallization, and corroborate findings with high-resolution mass spectrometry (HRMS) or computational modeling (e.g., DFT calculations for predicting NMR chemical shifts). Cross-referencing with X-ray data resolves ambiguities in substituent positioning .

Q. What strategies are employed to study the structure-activity relationship (SAR) of 2-(4-methoxyphenyl)-5-phenylfuran derivatives in biological systems?

  • Methodological Answer : SAR studies involve systematically modifying substituents (e.g., replacing methoxy with halogens or alkyl groups) and evaluating biological activity via assays like enzyme inhibition (e.g., kinase assays) or receptor-binding studies. Quantitative SAR (QSAR) models correlate electronic or steric parameters (Hammett constants, logP) with activity data. Isotopic labeling (e.g., ¹⁴C at the methoxy group) tracks metabolic pathways .

Q. How can mechanistic insights into key reactions (e.g., cyclization) be gained?

  • Methodological Answer : Kinetic isotope effects (KIEs) using deuterated reagents reveal rate-determining steps. For example, deuterium labeling at the α-position of ketone precursors can elucidate whether cyclization proceeds via enolization or direct electrophilic attack. In situ monitoring via FT-IR or Raman spectroscopy identifies intermediates .

Q. How can discrepancies in pharmacological data across studies be resolved?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times) and validate compound purity (>95% via HPLC). Use positive controls (e.g., known inhibitors) to calibrate activity measurements. Meta-analyses of published data can identify trends obscured by experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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